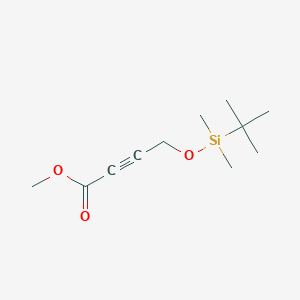

4-(Tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

トロパニル-3,5-ジメチルベンゾエートの合成には、トロピンと3,5-ジメチル安息香酸のエステル化が含まれます。この反応には通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤が必要であり、エステル結合の形成を促進します。 この反応は、エステルの加水分解を防ぐために無水条件下で行われます 。工業生産方法では、同様の合成経路が用いられる場合がありますが、規模が大きく、収率と純度の最適化が行われます。

化学反応の分析

トロパニル-3,5-ジメチルベンゾエートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するケトンまたはカルボン酸を形成することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、アミンまたはアルコールなどの求核剤があります。生成される主な生成物は、用いる特定の反応条件と試薬によって異なります。

科学研究への応用

トロパニル-3,5-ジメチルベンゾエートは、いくつかの科学研究に利用されています。

化学: 5-HT3受容体アンタゴニストを含む研究における参照化合物として使用されます。

生物学: この化合物は、さまざまな生物学的プロセスにおける5-HT3受容体の役割を理解するための実験で使用されています.

医学: トロパニル-3,5-ジメチルベンゾエートを含む研究は、悪心、嘔吐、過敏性腸症候群などの状態に関与する5-HT3受容体を標的とした治療薬の開発に貢献しています.

科学的研究の応用

Tropanyl-3,5-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving 5-HT3 receptor antagonists.

作用機序

トロパニル-3,5-ジメチルベンゾエートは、システインループチャネルファミリーのリガンド依存性イオンチャネル受容体である5-HT3受容体に結合することで効果を発揮します。 この結合は、セロトニンまたはセロトニン作動薬の作用を阻害し、5-HT3受容体電流を抑制します 。 この化合物の有効濃度は1 nMから1 μMの範囲です .

類似化合物との比較

トロパニル-3,5-ジメチルベンゾエートは、5-HT3受容体アンタゴニストとしての高い効力と選択性によって特徴付けられます。類似の化合物には、以下のようなものがあります。

これらの化合物は、5-HT3受容体を阻害する能力を共有していますが、化学構造と特定の結合親和性において異なります。

特性

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxybut-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3Si/c1-11(2,3)15(5,6)14-9-7-8-10(12)13-4/h9H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZKYIBYBIUUTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC#CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455854 |

Source

|

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117968-51-1 |

Source

|

| Record name | Methyl 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-butynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117968-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-{[tert-butyl(dimethyl)silyl]oxy}but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)

![N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B38709.png)

![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)

![(Z)-6-[(1S,2R,3R,4R)-3-[[(4-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoic acid](/img/structure/B38719.png)